1-Bromo-2-allyloxy-3,5-difluorobenzene
Description
1-Bromo-2-allyloxy-3,5-difluorobenzene (C₉H₆BrF₂O) is a brominated aromatic compound featuring two fluorine atoms at the 3- and 5-positions and an allyloxy group (-OCH₂CH=CH₂) at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and functional group transformations. The allyloxy group introduces both electron-donating (via oxygen’s lone pairs) and steric effects, while the fluorine atoms impart electron-withdrawing properties, creating a unique electronic profile. Applications include pharmaceuticals, agrochemicals, and advanced materials, where its reactivity enables tailored molecular architectures .
Properties
IUPAC Name |
1-bromo-3,5-difluoro-2-prop-2-enoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c1-2-3-13-9-7(10)4-6(11)5-8(9)12/h2,4-5H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVUWBNBHLEZPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-allyloxy-3,5-difluorobenzene can be synthesized through a multi-step process involving the bromination and allylation of difluorobenzene derivatives. One common method involves the following steps:
Bromination: Starting with 2,3-difluorobenzene, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 1-bromo-2,3-difluorobenzene.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-allyloxy-3,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The allyloxy group can undergo oxidation to form epoxides or other oxygenated products.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce epoxides or hydroxylated compounds.
- Reduction reactions result in the corresponding hydrogenated products.
Scientific Research Applications
1-Bromo-2-allyloxy-3,5-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly as intermediates in the synthesis of anti-inflammatory and anticancer agents.
Material Science: It is employed in the design and synthesis of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-bromo-2-allyloxy-3,5-difluorobenzene depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and allyloxy groups can facilitate binding to active sites, while the difluoro groups can enhance the compound’s stability and bioavailability. The exact pathways involved vary depending on the biological system and the specific target being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 1-bromo-2-allyloxy-3,5-difluorobenzene can be contextualized by comparing it to analogous brominated difluorobenzene derivatives:
Table 1: Key Properties of Comparable Brominated Difluorobenzenes
Notes:
- Electronic Effects : The allyloxy group in the target compound enhances nucleophilic aromatic substitution (NAS) reactivity compared to electron-withdrawing groups (e.g., -Cl in ). However, fluorine’s strong electron-withdrawing nature moderates this activation .
- Steric Considerations : Allyloxy’s linear structure imposes less steric hindrance than benzyloxy (), favoring reactions requiring moderate steric environments.
- Reactivity in Cross-Couplings : Bromine at the 1-position facilitates Suzuki-Miyaura couplings, as seen in analogous compounds (e.g., ). Allyloxy’s π-system may enable additional reactivity, such as cycloadditions.
- Physical State : Liquids (e.g., ) typically exhibit lower melting points than solids (e.g., ), influenced by substituent bulk and intermolecular forces.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
